molecular formula C22H19FN2O5S B11312056 N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B11312056
M. Wt: 442.5 g/mol
InChI Key: RBVOLMOGGYXJRG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrrole core substituted with fluorophenyl, furanmethyl, and dimethyl groups, along with a furan-2-carboxamide moiety.

Properties

Molecular Formula

C22H19FN2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H19FN2O5S/c1-14-15(2)25(13-17-5-3-11-29-17)21(24-22(26)19-6-4-12-30-19)20(14)31(27,28)18-9-7-16(23)8-10-18/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

RBVOLMOGGYXJRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3)CC4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring.

    Introduction of the Furan Group: The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where furan reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Coupling with Fluorophenyl Group: The final step involves coupling the sulfonylated pyrrole with a fluorophenyl derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under strong oxidizing conditions, leading to the formation of diketone or carboxylic acid derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially leading to the formation of alcohol or amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile such as an amine or thiol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Diketone or carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and fluorophenyl groups are likely to play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Feature Target Compound Example 53 ()
Core Structure Pyrrole ring with sulfonyl and carboxamide groups Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one
Sulfonamide Group 4-Fluorophenylsulfonyl moiety Benzenesulfonamide with fluorine substituents
Fluorine Substitution Single fluorine on phenyl ring (para position) Multiple fluorine atoms on phenyl and chromen rings
Heterocyclic Additions Furan-2-ylmethyl and furan-2-carboxamide Chromen-4-one and pyrazolo-pyrimidine
Reported Activity Not available Implied kinase inhibition (common for pyrazolo-pyrimidine derivatives)

Research Findings and Data Limitations

Critical Gaps in Evidence

No direct pharmacological or biochemical data for the target compound.

Absence of structural or spectroscopic data (e.g., NMR, XRD, mass spectrometry).

Theoretical vs.

Indirect Insights

  • Fluorinated sulfonamides often exhibit enhanced metabolic stability and binding affinity compared to non-fluorinated analogs .
  • Heterocyclic cores (pyrrole, pyrimidine) are common in drug design due to their ability to mimic nucleobases or interact with enzymatic pockets.

Recommendations for Further Research

Database Exploration : Consult specialized databases (e.g., PubChem, Reaxys) for unpublished data on the compound.

In Silico Studies : Perform molecular docking or QSAR modeling to predict target interactions.

Experimental Validation : Prioritize synthesis and bioassays to evaluate its activity against relevant biological targets.

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide, known by its CAS number 1010874-24-4, is a compound that has garnered significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN2O4SC_{20}H_{19}FN_{2}O_{4}S with a molecular weight of approximately 402.4 g/mol. The presence of the furan and pyrrole rings contributes to its unique chemical behavior, while the sulfonyl group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC20H19FN2O4S
Molecular Weight402.4 g/mol
CAS Number1010874-24-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of furan derivatives with sulfonyl chlorides under basic conditions. This synthetic route allows for the introduction of specific functional groups that enhance biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines. In vitro assays demonstrated that the compound exhibits significant growth inhibition against cancer cells, with IC50 values indicating effective potency.

Case Study:
In a study assessing the anticancer effects of similar compounds, derivatives were tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. Compounds with structural similarities to this compound displayed IC50 values ranging from 0.01 µM to 0.46 µM, suggesting a strong potential for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests indicate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus150.5 mg/mL
Escherichia coli121.0 mg/mL
Proteus mirabilis100.8 mg/mL

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with enzymes involved in cell proliferation.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in bacterial cells, contributing to its antimicrobial effects.

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